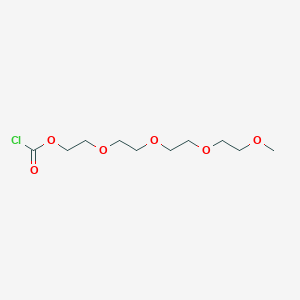
Methyl-PEG4-acyl chloride
Cat. No. B3355185
Key on ui cas rn:
62124-69-0
M. Wt: 270.71 g/mol
InChI Key: HLNFSOCHAKDRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04017503
Procedure details


A mixture of 12.9 g. (62 mmoles) of tetraethylene glycol monomethyl ether and 4.9 g. (62 mmoles) of pyridine is added dropwise to 77 ml. (124 mmoles) of a 17.2% solution of phosgene in benzene stirred in an ice bath with protection from moisture. The pyridine hydrochloride precipitates during the 35 to 40 minute addition and stirring is continued in the ice bath for an additional 2 hours. The reaction mixture is allowed to warm to room temperature and stirred overnight. The benzene solution is decanted from the pyridine hydrochloride which is washed with additional benzene. A stream of nitrogen is passed through the solution to remove excess phosgene as well as most of the benzene. The residual oil is dissolved in benzene-hexane and filtered to remove additional pyridine hydrochloride. The filtrate is evaporated to dryness in vacuo affording 17.1 g. of a residual oil, the infrared analysis of which reveals a strong carbonyl absorption and minimal hydroxyl absorption. The oil is used as is in the next step.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][OH:14].N1C=CC=CC=1.[C:21](Cl)([Cl:23])=[O:22]>C1C=CC=CC=1>[Cl:23][C:21]([O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])=[O:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCOCCOCCO
|
Step Two
|
Name
|
|
|
Quantity
|
62 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 12.9 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pyridine hydrochloride precipitates during the 35 to 40 minute addition
|
|
Duration
|
37.5 (± 2.5) min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene solution is decanted from the pyridine hydrochloride which
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with additional benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess phosgene as well as most of the benzene
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil is dissolved in benzene-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove additional pyridine hydrochloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording 17.1 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a strong carbonyl absorption and minimal hydroxyl absorption
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(=O)OCCOCCOCCOCCOC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
